Colistin nonapeptide hydrochloride
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Overview
Description
Colistin nonapeptide hydrochloride is a derivative of colistin, a polymyxin antibiotic. It is known for its ability to enhance the effectiveness of other antibiotics against Gram-negative bacteria. Unlike colistin, this compound lacks the terminal amino acyl residue, which reduces its cytotoxicity while retaining its ability to disrupt bacterial cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colistin nonapeptide hydrochloride can be synthesized through the acylation of colistin nonapeptide with various acid chlorides. The reaction is typically carried out under controlled pH conditions (around pH 5.0) to ensure selective acylation at the α-amino group . The process involves dissolving colistin nonapeptide in an acetate buffer and reacting it with the desired acid chloride in the presence of acetone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a hydrochloride salt, which is a hygroscopic white amorphous powder .
Chemical Reactions Analysis
Types of Reactions: Colistin nonapeptide hydrochloride undergoes various chemical reactions, including acylation, hydrolysis, and substitution. The acylation reaction is particularly significant as it modifies the antimicrobial properties of the compound .
Common Reagents and Conditions:
Acylation: Acid chlorides are commonly used for acylation reactions.
Hydrolysis: Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds.
Substitution: Substitution reactions can be performed using various nucleophiles to introduce different functional groups.
Major Products: The major products formed from these reactions include various acylated derivatives of colistin nonapeptide, each exhibiting unique antimicrobial properties .
Scientific Research Applications
Colistin nonapeptide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Colistin nonapeptide hydrochloride exerts its effects by disrupting the bacterial cell membrane. It interacts with the lipopolysaccharides in the outer membrane of Gram-negative bacteria, increasing membrane permeability and leading to cell death . The compound is polycationic, with both hydrophobic and lipophilic moieties, which facilitate its interaction with the bacterial membrane .
Comparison with Similar Compounds
Polymyxin B Nonapeptide: Similar to colistin nonapeptide hydrochloride, polymyxin B nonapeptide lacks the terminal amino acyl residue and is used to enhance the effectiveness of other antibiotics.
Polymyxin B and Colistin: These are cyclic lipodecapeptide antibiotics that share a similar mechanism of action but have higher cytotoxicity compared to their nonapeptide derivatives.
Uniqueness: this compound is unique due to its reduced cytotoxicity and ability to potentiate the effects of other antibiotics without exhibiting significant antibacterial activity on its own . This makes it a valuable tool in the fight against antibiotic-resistant bacteria.
Properties
CAS No. |
52396-32-4 |
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Molecular Formula |
C40H77ClN14O11 |
Molecular Weight |
965.6 g/mol |
IUPAC Name |
2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C40H76N14O11.ClH/c1-19(2)17-28-37(62)49-23(7-12-41)32(57)48-26(10-15-44)36(61)54-31(22(6)56)40(65)46-16-11-27(50-33(58)25(9-14-43)51-39(64)30(45)21(5)55)35(60)47-24(8-13-42)34(59)52-29(18-20(3)4)38(63)53-28;/h19-31,55-56H,7-18,41-45H2,1-6H3,(H,46,65)(H,47,60)(H,48,57)(H,49,62)(H,50,58)(H,51,64)(H,52,59)(H,53,63)(H,54,61);1H |
InChI Key |
IDTSHEDVGPKYSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN)CC(C)C.Cl |
Origin of Product |
United States |
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